2-(3-Methoxypyrrolidin-1-yl)ethanamine
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Overview
Description
2-(3-Methoxypyrrolidin-1-yl)ethanamine is a chemical compound with the CAS Number: 1695494-84-8 . It has a molecular weight of 144.22 and its IUPAC name is 2-(3-methoxypyrrolidin-1-yl)ethan-1-amine . It is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(3-Methoxypyrrolidin-1-yl)ethanamine is 1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(3-Methoxypyrrolidin-1-yl)ethanamine is a liquid at room temperature . It has a molecular weight of 144.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Methoxypyrazines in Grape Biosynthesis
Research on 3-alkyl-2-methoxypyrazines (MPs) in grapes highlights their role in imparting herbaceous, green, and vegetal sensory attributes to wines. This review focuses on the discovery, biosynthesis, accumulation, transport, and metabolism of MPs, offering insights for further research into these flavour/odour compounds (Lei et al., 2018).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This indicates that it causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3-methoxypyrrolidin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUISJMMBMOJTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypyrrolidin-1-yl)ethanamine |
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